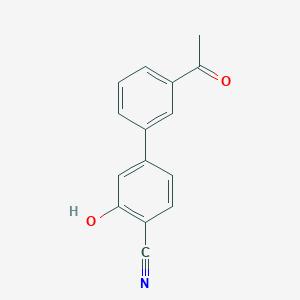
4-(3-Carboxyphenyl)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carboxyphenyl)-2-cyanophenol, 95% (4-CPC) is an organic compound that is widely used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 158-160°C. 4-CPC is used as a reagent in organic synthesis, as a precursor for pharmaceuticals, and in various biochemical and physiological studies.
科学的研究の応用
4-(3-Carboxyphenyl)-2-cyanophenol, 95% is used in a variety of scientific research applications, including organic synthesis, pharmaceutical synthesis, and biochemical and physiological studies. It is used as a reagent in organic synthesis to form various compounds, including pharmaceuticals, and as a precursor for the synthesis of various pharmaceuticals. It is also used in biochemical and physiological studies to investigate the mechanism of action of various compounds, such as drugs.
作用機序
The mechanism of action of 4-(3-Carboxyphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which prevents the formation of certain compounds and can lead to physiological effects. It has also been suggested that 4-(3-Carboxyphenyl)-2-cyanophenol, 95% may act as an antioxidant, which can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
4-(3-Carboxyphenyl)-2-cyanophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. Inhibition of COX-2 can lead to anti-inflammatory effects. 4-(3-Carboxyphenyl)-2-cyanophenol, 95% has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Inhibition of 5-LOX can lead to anti-inflammatory and anti-allergic effects.
実験室実験の利点と制限
4-(3-Carboxyphenyl)-2-cyanophenol, 95% has several advantages for use in laboratory experiments. It is a stable compound that is soluble in water, which makes it easy to use in a variety of experiments. Additionally, it is relatively inexpensive and is available from a variety of suppliers. However, there are some limitations to its use. It has a low solubility in organic solvents, which can make it difficult to use in certain experiments. Additionally, 4-(3-Carboxyphenyl)-2-cyanophenol, 95% can be toxic in high concentrations, so it should be used with caution in laboratory experiments.
将来の方向性
The potential applications of 4-(3-Carboxyphenyl)-2-cyanophenol, 95% are still being explored. Some potential future directions for research include investigating its potential as an anti-cancer agent, exploring its potential as an anti-inflammatory agent, and studying its potential as a neuroprotective agent. Additionally, further research could be conducted to explore its potential as an antioxidant and its potential as a treatment for various diseases. Finally, further research could be conducted to explore its potential as a reagent in organic synthesis and its potential as a precursor for pharmaceuticals.
合成法
4-(3-Carboxyphenyl)-2-cyanophenol, 95% can be synthesized by a variety of methods, including the reaction of 3-hydroxybenzoic acid with cyanogen bromide, the reaction of 3-hydroxybenzoic acid with aqueous sodium nitrite, and the reaction of 3-hydroxybenzoic acid with potassium cyanide. In all of these methods, the reaction of 3-hydroxybenzoic acid with the appropriate reagent yields 4-(3-Carboxyphenyl)-2-cyanophenol, 95% in a single step.
特性
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-8-12-7-10(4-5-13(12)16)9-2-1-3-11(6-9)14(17)18/h1-7,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITLFUBATCQJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684758 |
Source


|
| Record name | 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxyphenyl)-2-cyanophenol | |
CAS RN |
1261967-69-4 |
Source


|
| Record name | 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














